molecular formula C9H7F2N B13891981 2-(3,4-Difluoro-2-methylphenyl)acetonitrile

2-(3,4-Difluoro-2-methylphenyl)acetonitrile

Cat. No.: B13891981
M. Wt: 167.15 g/mol
InChI Key: APVWYBIKAMBEOP-UHFFFAOYSA-N
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Description

2-(3,4-Difluoro-2-methylphenyl)acetonitrile is an organic compound with the molecular formula C9H7F2N It is a derivative of acetonitrile, where the acetonitrile group is attached to a difluoromethylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Difluoro-2-methylphenyl)acetonitrile typically involves the reaction of 3,4-difluoro-2-methylbenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired acetonitrile compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity of the product. This may involve the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Difluoro-2-methylphenyl)acetonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3,4-Difluoro-2-methylphenyl)acetonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,4-Difluoro-2-methylphenyl)acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The difluoromethylphenyl group can enhance binding affinity and selectivity towards certain targets, making it a valuable scaffold in drug design .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-Difluoro-2-methylphenyl)acetonitrile is unique due to the presence of both difluoro and methyl groups on the aromatic ring, which can influence its reactivity and binding properties. This makes it distinct from other similar compounds and valuable in specific research and industrial applications .

Properties

Molecular Formula

C9H7F2N

Molecular Weight

167.15 g/mol

IUPAC Name

2-(3,4-difluoro-2-methylphenyl)acetonitrile

InChI

InChI=1S/C9H7F2N/c1-6-7(4-5-12)2-3-8(10)9(6)11/h2-3H,4H2,1H3

InChI Key

APVWYBIKAMBEOP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1F)F)CC#N

Origin of Product

United States

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